Cas no 2091123-84-9 (3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine)

3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine structure
2091123-84-9 structure
Product Name:3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine
CAS No:2091123-84-9
MF:C12H24N2O
MW:212.331763267517
CID:5047202
Update Time:2025-07-20

3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine
    • 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine
    • Inchi: 1S/C12H24N2O/c13-7-4-9-14-8-3-6-12(11-14)5-1-2-10-15-12/h1-11,13H2
    • InChI Key: HEPQZUKENCYTJC-UHFFFAOYSA-N
    • SMILES: O1CCCCC21CN(CCCN)CCC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.5

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$ 95.00 2022-06-03
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3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine Related Literature

Additional information on 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine

Research Briefing on 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine (CAS: 2091123-84-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of spirocyclic compounds, particularly 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine (CAS: 2091123-84-9). This compound, characterized by its unique spirocyclic structure, has garnered attention for its potential applications in drug discovery and development. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this molecule.

The primary focus of recent studies has been on the synthesis and pharmacological evaluation of 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic cyclization, to achieve high yields and purity. The compound's spirocyclic framework is particularly noteworthy for its ability to modulate biological targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases.

In vitro and in vivo studies have demonstrated the compound's promising bioactivity. For instance, preliminary data suggest that 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine exhibits selective binding affinity for serotonin receptors, which could pave the way for novel therapeutics targeting mood disorders. Additionally, its pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability, have been evaluated, showing favorable profiles for central nervous system (CNS) applications.

Further investigations have explored the compound's potential in oncology. Recent findings indicate that derivatives of 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine may inhibit key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR axis. These results, though preliminary, underscore the molecule's versatility and its potential as a scaffold for developing targeted therapies.

Despite these promising developments, challenges remain. The scalability of synthetic routes and the need for comprehensive toxicity studies are critical areas requiring further research. Moreover, the exact mechanisms of action and off-target effects of 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine necessitate deeper exploration to ensure its safety and efficacy in clinical settings.

In conclusion, 3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine represents a compelling candidate for future drug development. Its unique structural features and broad bioactivity profile position it as a valuable tool in chemical biology and medicinal chemistry. Continued research efforts will be essential to unlock its full therapeutic potential and address existing limitations.

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